

2-Methoxyquinoline-4-carbaldehyde chemical structure and analysis

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Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carbaldehyde

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An In-depth Technical Guide to **2-Methoxyquinoline-4-carbaldehyde**: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-methoxyquinoline-4-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and synthetic research. This document details its chemical structure, properties, synthesis, and analytical characterization.

Chemical Structure and Properties

2-Methoxyquinoline-4-carbaldehyde belongs to the quinoline class of compounds, which are characterized by a fused benzene and pyridine ring system. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.^{[1][2][3]} This specific derivative features a methoxy group at the 2-position and a carbaldehyde (formyl) group at the 4-position, which are key functional groups for further chemical modifications.

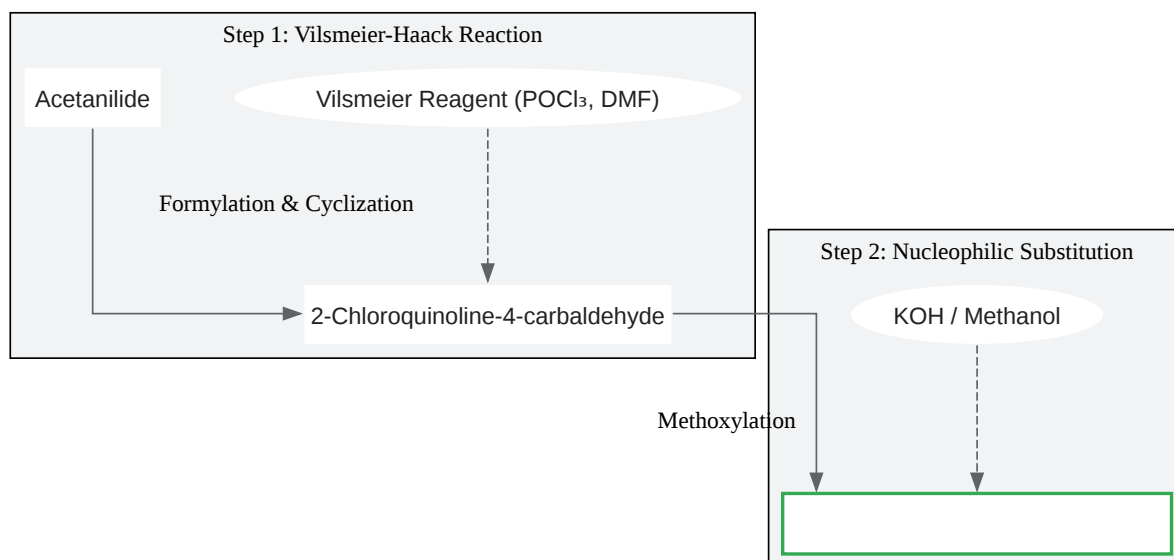
The structural and chemical properties are summarized below.

Table 1: Chemical Identifiers and Properties of **2-Methoxyquinoline-4-carbaldehyde**

Property	Value	Reference
IUPAC Name	2-methoxyquinoline-4-carbaldehyde	[4]
Molecular Formula	C ₁₁ H ₉ NO ₂	[4]
Molecular Weight	187.19 g/mol	[5]
Monoisotopic Mass	187.06332 Da	[4]
SMILES	<chem>COC1=NC2=CC=CC=C2C(=C1)C=O</chem>	[4]
InChIKey	WPSCROKXEHBIMT-UHFFFAOYSA-N	[4]
PubChem CID	18801840	[4]
XlogP (Predicted)	2.0	[4]

Synthesis of 2-Methoxyquinoline-4-carbaldehyde

While a specific protocol for **2-methoxyquinoline-4-carbaldehyde** is not readily available in the cited literature, a reliable synthetic route can be extrapolated from established methods for analogous quinoline derivatives, such as the Vilsmeier-Haack reaction followed by nucleophilic aromatic substitution.[1][2][6] The proposed pathway involves the formylation of an N-arylacetamide to yield a 2-chloroquinoline-4-carbaldehyde intermediate, which is then converted to the target compound.



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Caption: Proposed synthetic workflow for **2-Methoxyquinoline-4-carbaldehyde**.

Experimental Protocol: Synthesis via Nucleophilic Substitution (Adapted)

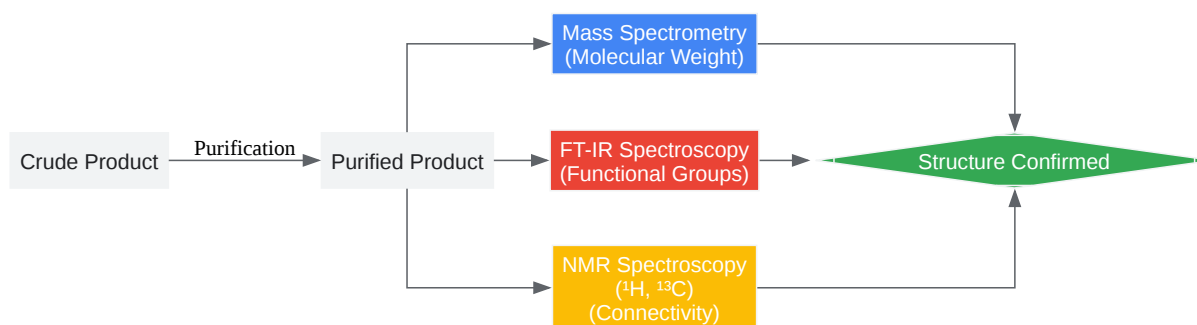
This protocol is adapted from the synthesis of the isomeric 2-methoxyquinoline-3-carbaldehyde.[2]

- **Preparation of the Reagent:** In a round-bottom flask, dissolve potassium hydroxide (KOH) in methanol (MeOH) to create the methoxide reagent.
- **Reaction Setup:** Add the starting material, 2-chloroquinoline-4-carbaldehyde, to the flask containing the KOH/MeOH solution.

- **Heating:** Heat the reaction mixture under reflux (approximately 373 K or 100 °C) for 2.5 to 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Precipitation:** Pour the cooled reaction mixture into a beaker containing crushed ice. The product should precipitate out of the solution as a solid.
- **Isolation:** Collect the precipitate by vacuum filtration and wash with cold water.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as a petroleum ether-ethyl acetate mixture, to yield the final product.[2]

Analytical Characterization

A combination of spectroscopic techniques is essential for confirming the structure and purity of **2-methoxyquinoline-4-carbaldehyde**.



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Caption: General workflow for the analytical characterization of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For **2-methoxyquinoline-4-carbaldehyde**, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Experimental Protocol (General for Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the sample solution directly into the ESI source of the mass spectrometer.
- Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
- The expected primary ion in positive mode would be the protonated molecule $[M+H]^+$.

Table 2: Predicted Collision Cross Section (CCS) Data^[4]

Adduct	m/z (Predicted)	Predicted CCS (Å²)
$[M+H]^+$	188.07060	136.5
$[M+Na]^+$	210.05254	146.6
$[M-H]^-$	186.05604	140.2
$[M]^+$	187.06277	139.3

The fragmentation of related quinolinecarbaldehydes often shows an initial loss of the carbonyl group (CO, 28 Da).^[7]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):^[8]

- Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.
- Record a background spectrum of the empty crystal.

- Place a small amount of the solid sample onto the ATR crystal.
- Apply pressure using the pressure applicator to ensure good contact.
- Record the sample spectrum over a range of 4000-600 cm^{-1} .[\[8\]](#)

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Reference
~3050	C-H stretch	Aromatic	[9]
~2950, ~2850	C-H stretch	-OCH ₃	[10]
~2820, ~2720	C-H stretch (Fermi resonance)	Aldehyde (-CHO)	[9]
~1700	C=O stretch	Aldehyde (-CHO)	[7] [9]
~1600, ~1500, ~1470	C=C / C=N stretch	Quinoline Ring	[9]
~1250	C-O stretch (asymmetric)	Aryl-O-CH ₃	[10]
~870, ~760	C-H out-of-plane bend	Aromatic	[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimental data for **2-methoxyquinoline-4-carbaldehyde** were not found in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[\[11\]](#)[\[12\]](#)

Experimental Protocol (General for ^1H and ^{13}C NMR):

- Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Acquire a ^1H NMR spectrum.

- Acquire a ^{13}C NMR spectrum (e.g., using a broadband-decoupled pulse sequence).
- If needed, perform 2D NMR experiments like COSY, HSQC, and HMBC to confirm assignments.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 4: Predicted ^1H and ^{13}C NMR Chemical Shifts

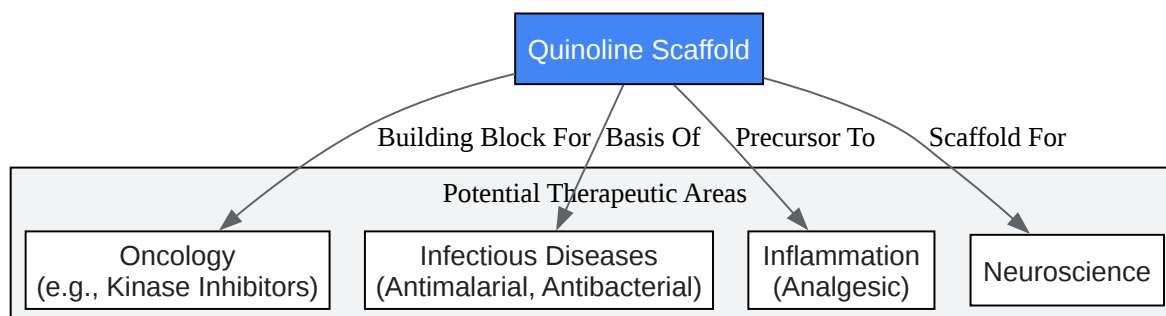
Atom Type	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Notes
-CHO	~10.2 (singlet)	~193	Aldehyde proton is highly deshielded.
Quinoline H	7.5 - 9.0 (multiplets)	115 - 150	Aromatic region with complex splitting patterns. The H3 proton would be a singlet.
-OCH ₃	~4.1 (singlet, 3H)	~56	Typical range for an aromatic methoxy group. [16]

Potential Applications in Research and Drug Development

The quinoline core is associated with a wide range of pharmacological activities.[\[2\]](#)[\[3\]](#) As a functionalized derivative, **2-methoxyquinoline-4-carbaldehyde** serves as a valuable synthetic intermediate for creating more complex molecules with potential therapeutic value.

- **Anticancer Agents:** Methoxy-substituted quinolines have been investigated as intermediates in the synthesis of KDR kinase inhibitors, which are relevant in cancer therapy.[\[2\]](#)[\[17\]](#)
- **Anti-infective Agents:** The quinoline scaffold is famous for its role in antimalarial drugs (e.g., quinine, chloroquine) and has shown potential antibacterial and antifungal properties.[\[1\]](#)[\[18\]](#)
- **Anti-inflammatory Activity:** Derivatives of quinoline-4-carboxylic acid, which can be synthesized from the corresponding carbaldehyde, are known to possess anti-inflammatory

and analgesic properties.[6]



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Caption: Logical relationships of the quinoline scaffold in drug discovery.

Conclusion

2-Methoxyquinoline-4-carbaldehyde is a versatile chemical building block with significant potential in the field of medicinal chemistry and organic synthesis. Its structure, featuring reactive aldehyde and methoxy groups on the privileged quinoline core, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and the analytical methods required for its characterization, paving the way for its application in further research and development.

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